cinnamyl isobutyrate chemical properties and structure
cinnamyl isobutyrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isobutyrate, a significant ester in the fragrance and flavor industries, possesses a unique chemical profile that also makes it a subject of interest in chemical research. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of cinnamyl isobutyrate. Detailed experimental protocols are provided to facilitate further research and application.
Chemical Properties and Structure
Cinnamyl isobutyrate, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is a colorless to pale yellow liquid.[1][2][3] It is characterized by a sweet, balsamic, and fruity odor.[2][3] The structural and physical properties of cinnamyl isobutyrate are summarized in the tables below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-methylpropanoate[1] |
| Synonyms | Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate[4] |
| CAS Number | 103-59-3[2] |
| Molecular Formula | C₁₃H₁₆O₂[3] |
| SMILES String | CC(C)C(=O)OCC=CC1=CC=CC=C1[1] |
| InChI Key | KLKQSZIWHVEARN-RMKNXTFCSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sweet, balsamic, fruity | [2][4] |
| Boiling Point | 254 °C to 297 °C at 760 mmHg | [2][4] |
| Density | 1.005 to 1.014 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.520 to 1.528 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][2] |
| Vapor Pressure | 0.002 mmHg at 20 °C | [4] |
| Flash Point | >100 °C | [4] |
Experimental Protocols
Synthesis of Cinnamyl Isobutyrate via Fischer Esterification
This protocol describes the synthesis of cinnamyl isobutyrate through the acid-catalyzed esterification of cinnamyl alcohol with isobutyric acid.
Materials:
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Cinnamyl alcohol
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Isobutyric acid
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Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
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Toluene (for azeotropic removal of water)
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Sodium bicarbonate solution (5% w/v)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol, a molar excess of isobutyric acid, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.
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Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude cinnamyl isobutyrate can be purified by vacuum distillation.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of purified cinnamyl isobutyrate in deuterated chloroform (B151607) (CDCl₃).
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Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
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¹H NMR (Proton NMR): The expected spectrum will show signals corresponding to the aromatic protons of the cinnamyl group, the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyrate group.
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¹³C NMR (Carbon NMR): The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the isobutyrate and cinnamyl moieties.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates.
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Analysis: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in cinnamyl isobutyrate. Key expected peaks include:
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A strong C=O stretching vibration for the ester group around 1735 cm⁻¹.
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C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region.
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C=C stretching vibrations for the aromatic ring and the alkene group around 1600-1450 cm⁻¹.
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=C-H bending vibrations for the aromatic and alkene groups.
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C-H stretching vibrations for the aliphatic and aromatic parts of the molecule.
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3. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is suitable for assessing the purity of cinnamyl isobutyrate and confirming its molecular weight.
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Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
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Gas Chromatography (GC) Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry (MS) Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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-
Data Analysis: The retention time from the gas chromatogram will be characteristic of cinnamyl isobutyrate under the specified conditions. The mass spectrum will show the molecular ion peak (M⁺) at m/z 204, along with characteristic fragmentation patterns that can be used to confirm the structure.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for cinnamyl isobutyrate. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling further exploration and application of this versatile ester. The structured presentation of data and workflows is intended to facilitate ease of use and reproducibility in a laboratory setting.
